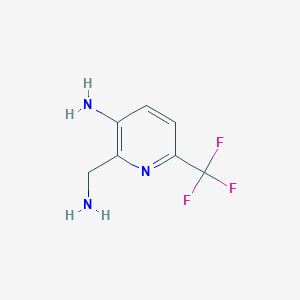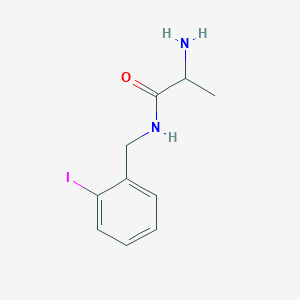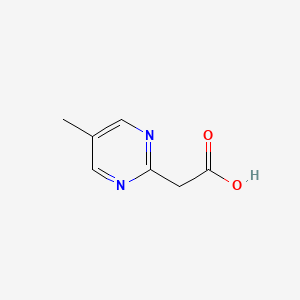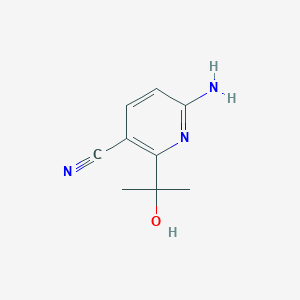
6-Amino-2-(2-hydroxy-2-propyl)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-2-(2-hydroxy-2-propyl)nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles. This compound is characterized by the presence of an amino group, a hydroxy group, and a propyl group attached to a nicotinonitrile core. It is a derivative of nicotinonitrile, which is known for its wide range of applications in various fields including chemistry, biology, and medicine .
Vorbereitungsmethoden
The synthesis of 6-Amino-2-(2-hydroxy-2-propyl)nicotinonitrile can be achieved through several synthetic routes. One common method involves the reaction of nicotinonitrile with appropriate reagents to introduce the amino, hydroxy, and propyl groups. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to efficient and cost-effective production of the compound .
Analyse Chemischer Reaktionen
6-Amino-2-(2-hydroxy-2-propyl)nicotinonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
6-Amino-2-(2-hydroxy-2-propyl)nicotinonitrile has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for specific receptors .
In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs for the treatment of various diseases. In industry, it is used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 6-Amino-2-(2-hydroxy-2-propyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, blocking their activity and leading to specific biological effects. It may also bind to receptors, modulating their activity and influencing cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
6-Amino-2-(2-hydroxy-2-propyl)nicotinonitrile can be compared with other similar compounds, such as 2-amino-6-chloronicotinonitrile and 2-amino-6-methylpyridine . These compounds share a similar nicotinonitrile core but differ in the functional groups attached to the core.
2-amino-6-chloronicotinonitrile: Contains a chlorine atom instead of a hydroxy and propyl group.
2-amino-6-methylpyridine: Contains a methyl group instead of a hydroxy and propyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and applications compared to its analogs .
Eigenschaften
Molekularformel |
C9H11N3O |
|---|---|
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
6-amino-2-(2-hydroxypropan-2-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H11N3O/c1-9(2,13)8-6(5-10)3-4-7(11)12-8/h3-4,13H,1-2H3,(H2,11,12) |
InChI-Schlüssel |
ZUFIFULMTGIWNN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=C(C=CC(=N1)N)C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


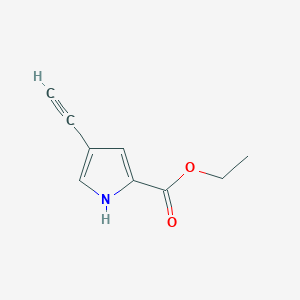
![5-Boc-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B13675935.png)
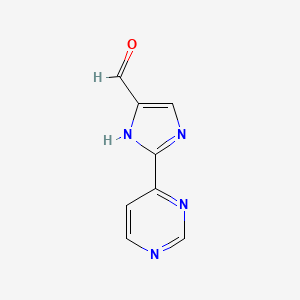
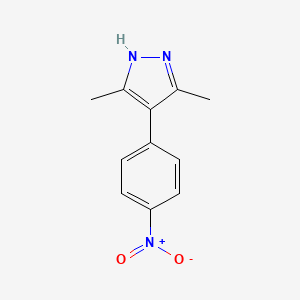




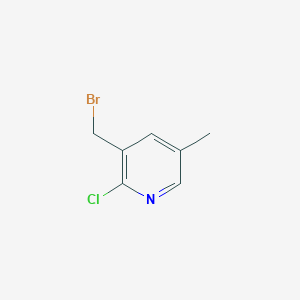
![2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13675967.png)

